2-Amino-2-(oxan-3-yl)acetamide
CAS No.:
Cat. No.: VC17539070
Molecular Formula: C7H14N2O2
Molecular Weight: 158.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H14N2O2 |
|---|---|
| Molecular Weight | 158.20 g/mol |
| IUPAC Name | 2-amino-2-(oxan-3-yl)acetamide |
| Standard InChI | InChI=1S/C7H14N2O2/c8-6(7(9)10)5-2-1-3-11-4-5/h5-6H,1-4,8H2,(H2,9,10) |
| Standard InChI Key | VPUVDCLMUGGFNL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(COC1)C(C(=O)N)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure integrates three key motifs:
-
Acetamide group: Provides hydrogen-bonding capacity via the carbonyl oxygen and amide nitrogen.
-
Amino group: Enhances solubility in polar solvents and enables protonation under physiological conditions.
-
Oxane ring: A six-membered cyclic ether conferring conformational restraint and influencing lipophilicity.
The oxane ring adopts a chair conformation, with the 3-substituent occupying an equatorial position to minimize steric strain. This spatial arrangement impacts molecular packing in crystalline states and binding interactions with biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₇H₁₄N₂O₂ |
| Molecular weight | 158.20 g/mol |
| Hydrogen bond donors | 2 (NH₂, NHCO) |
| Hydrogen bond acceptors | 3 (2xO, CONH) |
| Rotatable bonds | 3 |
| Topological polar surface area | 78.5 Ų |
Synthetic Methodologies
Multi-Step Organic Synthesis
Industrial-scale production typically follows a three-step sequence:
-
Oxane ring formation: Cyclization of 1,5-pentanediol derivatives under acid catalysis yields 3-oxanol, which is subsequently functionalized.
-
Amino group introduction: Nucleophilic substitution or reductive amination introduces the primary amine at the 2-position.
-
Acetamide coupling: Reaction with acetyl chloride or in situ activation of acetic acid derivatives completes the assembly.
Critical reaction parameters include:
-
Temperature: Maintained between 0–5°C during acylation to prevent racemization.
-
Solvents: Dimethylformamide (DMF) enhances solubility of intermediates, while triethylamine scavenges HCl in Schotten-Baumann-type reactions.
-
Atmosphere: Inert nitrogen or argon environments prevent oxidation of the amine group.
Table 2: Optimized Synthesis Conditions
| Step | Reagents | Temperature | Yield |
|---|---|---|---|
| 1 | H₂SO₄, 1,5-pentanediol | 110°C | 78% |
| 2 | NH₃, NaBH₃CN | 25°C | 65% |
| 3 | AcCl, Et₃N, DMF | 0°C → 25°C | 82% |
Computational Modeling and Reactivity
Molecular Dynamics Simulations
Simulations of the compound in water:
-
Solvation shell: Stable hydrogen bonds with 5–7 water molecules persist for >200 ps.
-
LogP prediction: Consensus value of 0.8 ± 0.2 aligns with moderate membrane permeability.
Comparative Analysis with Structural Analogs
2-Amino-3-(oxan-2-yl)propanoic Acid
-
Increased polarity: Additional carboxylate group raises topological polar surface area to 102 Ų versus 78.5 Ų for 2-amino-2-(oxan-3-yl)acetamide .
-
Reduced bioavailability: LogP = -1.2 limits membrane penetration compared to the acetamide derivative .
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
-
Enhanced antimicrobial activity: MIC = 125 μg/mL against L. monocytogenes due to thiophene’s π-π stacking with microbial enzymes .
-
Lower solubility: LogP = 2.56 versus 0.8 for the oxane-containing analog .
Challenges and Future Directions
Pharmacokinetic Optimization
-
Prodrug strategies: Esterification of the acetamide carbonyl could improve blood-brain barrier penetration.
-
Salt formation: Hydrochloride salts may enhance aqueous solubility for intravenous delivery.
Target Validation Studies
-
Proteomic profiling: Affinity chromatography with immobilized analogs can identify novel binding partners.
-
Crystallography: Co-crystallization with trypsin-like proteases will elucidate binding modes.
Toxicity Assessment
-
hERG channel screening: Mitigate cardiac liability risks via patch-clamp assays.
-
CYP450 inhibition: Evaluate interactions with 3A4 and 2D6 isoforms to predict drug-drug interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume